(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-cyclobutylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-5,7,11H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHSKIZECGNCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclobutyl 1h Pyrazol 5 Yl Methanol
Established Synthetic Routes
Established methods for the synthesis of pyrazole (B372694) derivatives, which can be adapted for (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL, primarily rely on the formation of the pyrazole ring through cyclocondensation, followed by or preceded by the introduction of the necessary substituents.
The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a versatile and efficient route to a wide array of substituted pyrazoles. beilstein-journals.org In the context of synthesizing the target molecule, this would involve the reaction of a suitably substituted 1,3-dicarbonyl precursor with cyclobutylhydrazine (B1320886).
The reaction of α,β-unsaturated ketones and aldehydes with hydrazines also serves as a viable pathway to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized. nih.govmdpi.com Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the one-pot synthesis of complex pyrazole structures, enhancing synthetic efficiency. nih.govbeilstein-journals.org These MCRs can involve the in situ generation of the 1,3-dielectrophile, which then undergoes cyclocondensation. beilstein-journals.org
| Reactants | Reaction Type | Key Features |
| 1,3-Dicarbonyl compounds + Hydrazines | Knorr Cyclocondensation | Classic and versatile method. nih.govbeilstein-journals.org |
| α,β-Unsaturated ketones + Hydrazines | Cyclocondensation/Oxidation | Proceeds via a pyrazoline intermediate. nih.govmdpi.com |
| Enolates + Carboxylic acid chlorides + Hydrazines | Multicomponent Reaction | In situ generation of 1,3-dicarbonyl compounds. nih.gov |
| Ketones + Diethyl oxalate (B1200264) + Arylhydrazine | Cyclocondensation | Yields 1,3,4,5-substituted pyrazoles. nih.gov |
The synthesis of this compound can also be achieved through well-designed multi-step synthetic sequences. These approaches offer greater control over the substitution pattern and allow for the introduction of functionalities at specific positions of the pyrazole ring. A general strategy might involve the initial synthesis of a pyrazole core with a placeholder functional group at the 5-position, which is then elaborated to the methanol (B129727) group.
The introduction of the methanol group at the 5-position of the pyrazole ring is a critical step in the synthesis of the target compound. This is most commonly achieved through the reduction of a corresponding carboxylic acid or ester derivative.
Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The choice of reducing agent can depend on the presence of other functional groups in the molecule. For example, LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, while NaBH₄ is a milder agent, often used for the selective reduction of aldehydes and ketones in the presence of esters.
The precursor, a pyrazole-5-carboxylate, can be synthesized through various methods, including the cyclocondensation of a β-ketoester with cyclobutylhydrazine. This ester can then be isolated and subjected to reduction to yield this compound.
| Starting Material | Reducing Agent | Product |
| 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |
| Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | This compound |
| Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate | Sodium borohydride (NaBH₄) (under specific conditions) | This compound |
Advanced Synthetic Transformations Involving the Cyclobutyl Ring
The construction and modification of the cyclobutane (B1203170) ring present unique synthetic challenges due to its inherent ring strain. Advanced methodologies have been developed to address these challenges, including stereoselective syntheses and ring manipulation techniques.
The stereoselective synthesis of cyclobutane derivatives is of significant interest as the spatial arrangement of substituents can profoundly influence the biological activity of a molecule. researchgate.net While the parent compound this compound does not possess a chiral center on the cyclobutyl ring, the principles of stereoselective synthesis are crucial for creating more complex, substituted analogs.
[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. nih.govharvard.edu These reactions, which can be promoted photochemically or thermally, involve the combination of two alkene components to form a four-membered ring. The development of catalytic and asymmetric variants of these reactions has enabled the synthesis of enantiomerically enriched cyclobutanes. mdpi.com For instance, silver(I)-catalyzed [2+2] cycloadditions of propargyl carbonates with pyrazoles have been shown to produce highly substituted cyclobutane derivatives with good regio- and stereoselectivity. researchgate.netdntb.gov.ua
Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of cyclobutanones, which are versatile intermediates for the synthesis of various cyclobutane-containing compounds. nih.govmdpi.com
| Method | Description | Key Features |
| [2+2] Cycloaddition | Combination of two alkene units to form a cyclobutane ring. nih.govharvard.edu | Can be catalyzed by transition metals or promoted by light. researchgate.netdntb.gov.ua |
| Organocatalysis | Use of small organic molecules to catalyze stereoselective transformations of cyclobutanones. nih.govmdpi.com | Enables enantioselective functionalization. mdpi.com |
| Silver(I)-Catalyzed Cycloaddition | Reaction of propargyl carbonates and pyrazole to form substituted cyclobutanes. researchgate.netdntb.gov.ua | High regio- and stereoselectivity. researchgate.netdntb.gov.ua |
Ring contraction and expansion reactions provide alternative and often stereospecific routes to cyclobutane rings. nih.gov These methods can be particularly useful for accessing strained or highly substituted cyclobutane systems that are difficult to prepare through other means.
Ring contraction of larger carbocycles or heterocycles can be induced through various rearrangements. For example, the Wolff rearrangement of α-diazocyclopentanones can lead to the formation of cyclobutanecarboxylic acid derivatives. acs.org More recently, a stereoselective synthesis of cyclobutanes has been developed through the contraction of pyrrolidines. acs.orgchemistryviews.org This method involves the reaction of polysubstituted pyrrolidine (B122466) derivatives with an iodonitrene species, which proceeds via a 1,4-biradical intermediate that cyclizes to the corresponding cyclobutane. acs.orgchemistryviews.org
Conversely, ring expansion of smaller rings, such as cyclopropanes, can also be employed to construct the cyclobutane skeleton. harvard.edu For instance, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols offers a pathway to cyclobutanone (B123998) derivatives. harvard.edu
| Transformation | Starting Material | Key Reagents/Conditions | Product |
| Ring Contraction | α-Diazocyclopentanone | Light or heat (Wolff Rearrangement) | Cyclobutanecarboxylic acid derivative |
| Ring Contraction | Polysubstituted pyrrolidine | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium (B1175870) carbamate | Substituted cyclobutane acs.orgchemistryviews.org |
| Ring Expansion | Alkynyl cyclopropanol | Gold(I) catalyst | Cyclobutanone derivative harvard.edu |
Carbon-Carbon Bond Formation Strategies
The synthesis of the pyrazole ring itself is a classic example of heterocyclic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific target molecule, a key intermediate is often a pyrazole substituted with a group that can be converted into a hydroxymethyl group, such as an ester or an aldehyde.
One prevalent strategy involves the synthesis of a pyrazole-5-carbaldehyde derivative, which can then be reduced to the corresponding alcohol. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. This reaction utilizes a phosphorus oxychloride and dimethylformamide mixture to generate an electrophilic iminium species that attacks the electron-rich pyrazole ring, typically at the 4-position if unsubstituted. Subsequent hydrolysis yields the aldehyde.
Alternatively, the pyrazole ring can be constructed with a precursor to the hydroxymethyl group already in place. For instance, the reaction of a diketoester with cyclobutylhydrazine can yield a pyrazole-5-carboxylate ester, which can then be reduced to the desired methanol.
Another important carbon-carbon bond-forming strategy involves the use of organometallic reagents. For example, a 5-halopyrazole derivative can undergo a metal-halogen exchange followed by a reaction with a suitable electrophile to introduce the carbon framework for the hydroxymethyl group.
Functionalization and Derivatization of this compound
Once synthesized, this compound offers several sites for further chemical modification, allowing for the exploration of its chemical space and the development of new derivatives.
Transformation of the Hydroxyl Group
The primary alcohol functionality of the hydroxymethyl group is a versatile handle for a variety of chemical transformations.
| Transformation | Reagents and Conditions | Product Type |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)CARBALDEHYDE |
| Strong oxidizing agents (e.g., KMnO4, Jones reagent) | 1-CYCLOBUTYL-1H-PYRAZOL-5-CARBOXYLIC ACID | |
| Etherification | Alkyl halide, base (e.g., NaH) | Alkyl ether |
| Esterification | Acyl chloride or carboxylic acid with catalyst | Ester |
Oxidation of the primary alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)CARBALDEHYDE. More potent oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will further oxidize the alcohol to 1-CYCLOBUTYL-1H-PYRAZOL-5-CARBOXYLIC ACID. This carboxylic acid can then be converted to other functional groups, such as amides or esters.
Etherification , commonly achieved through the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide to form an ether linkage.
Esterification can be readily accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid under acidic catalysis. The resulting esters can be useful as prodrugs or for modifying the physicochemical properties of the parent compound.
Modifications on the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle and is susceptible to electrophilic substitution reactions. The directing effects of the two nitrogen atoms and the existing substituents play a crucial role in determining the position of substitution. For a 1,5-disubstituted pyrazole, the C4 position is generally the most activated towards electrophilic attack.
| Reaction | Reagent | Typical Position of Substitution |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 |
| Nitration | HNO3/H2SO4 | C4 |
Halogenation of the pyrazole ring can be achieved using various halogenating agents. N-halosuccinimides (NCS, NBS, NIS) are commonly used to introduce chlorine, bromine, or iodine atoms onto the C4 position of the pyrazole ring. researchgate.net These halogenated derivatives can then serve as valuable intermediates for further functionalization through cross-coupling reactions.
Nitration of the pyrazole ring, typically carried out with a mixture of nitric acid and sulfuric acid, also predominantly occurs at the C4 position. uni.lu The resulting nitro group can be reduced to an amino group, which can then be further modified.
Alterations of the Cyclobutyl Substituent
Ruthenium complexes have been shown to induce ring expansion of cyclobutyl groups in certain propargyl compounds. nih.gov This suggests that transition metal catalysis could potentially be employed to modify the cyclobutyl ring in the target molecule.
Catalytic Approaches in Synthesis
Catalysis, particularly transition metal catalysis, has revolutionized the synthesis of complex organic molecules, and pyrazole chemistry is no exception.
Transition Metal-Catalyzed Reactions
Transition metal catalysts have been employed both for the construction of the core pyrazole scaffold and for its subsequent functionalization.
A notable application is in the introduction of the cyclobutyl group itself. Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclobutyl Grignard reagents have been developed, offering a method for forging the carbon-cyclobutyl bond. acs.org
Palladium-catalyzed reactions have been extensively used for the C-H functionalization of pyrazoles. These reactions allow for the direct introduction of aryl, alkenyl, or alkyl groups onto the pyrazole ring, often with high regioselectivity. For instance, palladium-catalyzed direct diarylations of pyrazoles with aryl bromides provide access to 4,5-diarylpyrazoles. chemicalbook.com Such methodologies could be applied to a suitably protected derivative of this compound to introduce further diversity.
Organocatalytic and Biocatalytic Pathways
The exploration of organocatalytic and biocatalytic routes for the synthesis of complex molecules like this compound is a burgeoning area of research. These methods offer the potential for high stereoselectivity and environmentally benign reaction conditions, moving away from traditional metal-based catalysis.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of this compound, a key disconnection points to the asymmetric reduction of a precursor, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have proven effective in the asymmetric reduction of various aldehydes.
A plausible organocatalytic route would involve the use of a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, in conjunction with a hydride source like trichlorosilane. This methodology has been successfully applied to the asymmetric reduction of a range of α,β-unsaturated and aromatic aldehydes, affording chiral alcohols with high enantioselectivity. The proposed mechanism involves the formation of a chiral iminium ion intermediate, which is then stereoselectively reduced.
Table 1: Illustrative Organocatalytic Asymmetric Reduction of Heteroaromatic Aldehydes
| Entry | Heteroaromatic Aldehyde | Organocatalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Furan-2-carbaldehyde | (S)-Diphenylprolinol TMS ether | HSiCl₃ | Toluene | -60 | 92 | 95 |
| 2 | Thiophene-2-carbaldehyde | (S)-Diphenylprolinol TMS ether | HSiCl₃ | CH₂Cl₂ | -78 | 88 | 92 |
| 3 | Pyridine-2-carbaldehyde | Cinchonidine-derived thiourea | Hantzsch ester | Toluene | 25 | 85 | 90 |
This data is representative of typical results found in the literature for analogous substrates and is intended to illustrate the potential of the methodology.
The successful application of this method to the synthesis of this compound would depend on the compatibility of the pyrazole nucleus with the reaction conditions and the ability of the organocatalyst to effectively differentiate between the enantiotopic faces of the pyrazole-5-carbaldehyde.
Biocatalysis leverages enzymes to perform chemical transformations with high specificity and under mild conditions. Two main biocatalytic strategies can be envisioned for the synthesis of this compound: the enzymatic construction of the N-cyclobutyl pyrazole ring and the enzymatic reduction of a carbonyl precursor.
Recent studies have demonstrated the potential of lipases in catalyzing the synthesis of pyrazole derivatives. For instance, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) has been used for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. A potential biocatalytic route to the core structure could involve a lipase-mediated condensation of a cyclobutylhydrazine with a suitable 1,3-dicarbonyl precursor.
Furthermore, engineered enzymes have been developed for the selective N-alkylation of pyrazoles. nih.govnih.gov A two-enzyme cascade system, utilizing a promiscuous halide methyltransferase and an engineered pyrazole-alkylating enzyme, has been shown to achieve highly regioselective alkylation with simple haloalkanes. nih.govnih.gov This approach could potentially be adapted for the introduction of the cyclobutyl group onto the pyrazole nitrogen. nih.govnih.gov
Once the 1-cyclobutyl-1H-pyrazole-5-carbaldehyde precursor is obtained, its asymmetric reduction to the corresponding methanol can be achieved using alcohol dehydrogenases (ADHs). These enzymes, often from sources like Saccharomyces cerevisiae (baker's yeast) or specifically engineered strains, are well-known for their ability to reduce a wide variety of ketones and aldehydes with high enantioselectivity. The reaction typically employs a cofactor, such as NADH or NADPH, which can be regenerated in situ using a sacrificial alcohol like isopropanol.
Table 2: Representative Biocatalytic Reduction of Heterocyclic Ketones/Aldehydes
| Entry | Substrate | Biocatalyst | Co-substrate | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Acetylfuran | S. cerevisiae | Glucose | Water | 24 | >99 | >99 (R) |
| 2 | 2-Acetylthiophene | Engineered ADH | Isopropanol | Buffer/MTBE | 12 | 98 | >99 (S) |
| 3 | Pyridine-2-carbaldehyde | Lactobacillus kefir ADH | Isopropanol | Buffer | 8 | 95 | >99 (S) |
This data is based on published results for similar substrates and showcases the general efficacy of biocatalytic reductions.
The feasibility of this biocatalytic reduction would hinge on the substrate tolerance of available ADHs for the N-cyclobutyl pyrazole carbaldehyde. However, the broad substrate scope of many known ADHs suggests that this is a promising avenue for the synthesis of enantiomerically enriched this compound.
Reaction Mechanisms and Chemical Reactivity of 1 Cyclobutyl 1h Pyrazol 5 Yl Methanol
Fundamental Reaction Types and Pathways
The reactivity of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is primarily dictated by the alcohol moiety and the pyrazole (B372694) ring. The hydroxyl group can undergo standard alcohol reactions, while the pyrazole ring engages in transformations characteristic of electron-rich aromatic heterocycles.
The primary alcohol functional group is a key site for various transformations. Common pathways include oxidation, esterification, and etherification.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent. Mild oxidants are selective for the aldehyde, whereas stronger agents will typically yield the carboxylic acid. Pyrazole rings themselves are generally resistant to oxidation .
Esterification: Standard esterification procedures, such as the Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with acyl chlorides or acid anhydrides in the presence of a base, can convert the methanol (B129727) group into its corresponding ester researchgate.net.
Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The pyrazole ring itself offers additional reaction pathways, most notably substitutions at the C4 position, which will be discussed in detail in section 3.3.1.
| Reaction Type | Functional Group | Typical Reagents | Product |
|---|---|---|---|
| Oxidation | Hydroxymethyl | PCC, DMP (for aldehyde); KMnO₄, CrO₃ (for carboxylic acid) | (1-Cyclobutyl-1H-pyrazol-5-yl)carbaldehyde or 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid |
| Esterification | Hydroxymethyl | R-COOH/H⁺; R-COCl/Pyridine | (1-Cyclobutyl-1H-pyrazol-5-yl)methyl ester |
| Etherification | Hydroxymethyl | 1. NaH; 2. R-X | 5-((Alkoxymethyl)methyl)-1-cyclobutyl-1H-pyrazole |
| Electrophilic Substitution | Pyrazole Ring (C4) | NBS, HNO₃/H₂SO₄, SO₃ | 4-Substituted-(1-cyclobutyl-1H-pyrazol-5-yl)methanol |
Stereochemical Aspects of Reactions
Stereochemistry becomes a crucial consideration when reactions involving this compound create or modify chiral centers. While the parent molecule is achiral, stereocenters can be introduced at the carbon of the methanol group, on the cyclobutyl ring, or at the C4 position of the pyrazole ring.
Enantioselective and Diastereoselective Transformations
The development of chiral pyrazole derivatives is an active area of research, often employing organocatalysis to achieve high enantioselectivity researchgate.netdntb.gov.uarsc.org. Asymmetric reactions can be designed to control the stereochemical outcome of transformations.
Enantioselective Catalysis: For reactions involving the hydroxymethyl side chain, chiral catalysts can be employed. For example, an asymmetric oxidation could theoretically produce a chiral sulfoxide (B87167) if the hydroxyl group were first converted to a thioether. More commonly, enantioselective additions to the pyrazole ring or its substituents are achieved using chiral catalysts that create a chiral environment around the substrate acs.orgescholarship.org.
Diastereoselectivity: If a chiral center already exists within the molecule (for instance, if a substituent on the cyclobutyl ring were present), any subsequent reaction that creates a new stereocenter could proceed with diastereoselectivity. The existing chiral center can influence the transition state energy of the competing pathways, favoring the formation of one diastereomer over the other.
Inversion and Retention of Configuration
The concepts of inversion and retention of configuration are pertinent when a substitution reaction occurs at a chiral center. Although the primary alcohol of the title compound is not a stereocenter, if it were converted to a chiral secondary alcohol derivative (e.g., by addition of an R-group to the corresponding aldehyde), subsequent nucleophilic substitution at that carbinol carbon would follow predictable stereochemical pathways.
For such a hypothetical chiral center, the reaction mechanism determines the stereochemical outcome:
An SN2 reaction , involving a backside attack by a nucleophile, would lead to an inversion of configuration . This would require first converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).
An SN1 reaction , which proceeds through a planar carbocation intermediate, would result in racemization , producing a mixture of both retention and inversion products.
Mechanistic Insights into Pyrazole Ring Transformations
The aromatic pyrazole ring possesses distinct electronic properties that direct its reactivity, particularly in substitution and cycloaddition reactions.
Electrophilic and Nucleophilic Substitution Reactions
The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophiles .
Electrophilic Aromatic Substitution (SEAr): The preferred site for electrophilic attack on the 1-substituted pyrazole ring is the C4 position rrbdavc.orgscribd.comquora.com. The two nitrogen atoms in the ring exert a deactivating effect on the adjacent C3 and C5 positions. The attack at C4 leads to a more stable cationic intermediate (sigma complex) compared to attacks at C3 or C5, which would place a positive charge adjacent to the electron-withdrawing sp²-hybridized nitrogen atom rrbdavc.orgresearchgate.net. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation scribd.com.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the pyrazole ring is less common due to the ring's electron-rich nature. However, it can occur at the C3 and C5 positions if a good leaving group (like a halogen) is present and the ring is activated by strong electron-withdrawing groups encyclopedia.pubnih.govresearchgate.net. The reaction typically proceeds via an addition-elimination mechanism. For this compound, direct nucleophilic attack on the ring is unlikely without prior functionalization.
| Reaction Type | Most Reactive Position | Reason | Example Reagents |
|---|---|---|---|
| Electrophilic Substitution | C4 | Most stable cationic intermediate; C3/C5 deactivated by adjacent nitrogen atoms. rrbdavc.orgquora.comresearchgate.net | Br₂, HNO₃/H₂SO₄ |
| Nucleophilic Substitution | C3 or C5 | Requires a good leaving group and/or activation by electron-withdrawing groups. encyclopedia.pubnih.gov | Nu⁻ (on a 5-halopyrazole) |
Cycloaddition Reaction Mechanisms
While the most common cycloaddition reactions lead to the synthesis of the pyrazole ring itself, the aromatic pyrazole core can, under certain conditions, participate in cycloaddition reactions.
[3+2] Cycloaddition: The synthesis of pyrazoles often involves a [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a 1,3-dipole (like a diazoalkane or a nitrile imine) and a dipolarophile (like an alkyne or alkene) beilstein-journals.orgnih.govorganic-chemistry.org. This is a powerful method for constructing the pyrazole ring system from acyclic precursors nih.govresearchgate.net.
Diels-Alder Reactions: The participation of the pyrazole ring as either a diene or a dienophile in Diels-Alder [4+2] cycloadditions is rare and generally requires specific substitution patterns that modify the ring's electronic properties or reduce its aromaticity. The aromatic stability of the pyrazole ring makes it a reluctant participant in such transformations.
In the context of this compound, the most relevant cycloaddition mechanisms are those that could have been used to construct its core pyrazole structure, rather than reactions of the intact aromatic ring.
Role of Reactive Intermediates
Detailed mechanistic studies on this compound are limited in publicly available scientific literature. However, by drawing parallels with related pyrazole derivatives and applying established principles of physical organic chemistry, plausible reaction pathways and the nature of their intermediates can be postulated and investigated.
Investigation of Zwitterionic Species
Zwitterionic intermediates, which contain both a positive and a negative formal charge, are often proposed in polar reaction mechanisms. In the context of pyrazole chemistry, zwitterions can be significant, particularly in cycloaddition reactions and rearrangements. For instance, computational studies on the [3+2] cycloaddition reactions of aryl azides have explored the potential for stepwise mechanisms involving zwitterionic intermediates. While some studies have concluded that these reactions may proceed via a concerted mechanism, the possibility of zwitterionic species on parallel reaction pathways remains an area of active investigation.
In the case of this compound, a zwitterionic intermediate could potentially form under acidic or basic conditions, or during certain substitution reactions. For example, protonation of the pyrazole ring followed by intramolecular rearrangement could lead to a transient zwitterionic species. The stability and reactivity of such an intermediate would be influenced by the electronic nature of the cyclobutyl and methanol substituents, as well as the solvent environment.
To definitively characterize a zwitterionic intermediate of this compound, a combination of spectroscopic and computational methods would be necessary. Techniques such as low-temperature NMR spectroscopy could potentially trap and identify such a species, while computational modeling would provide insights into its geometry and energetic profile.
Characterization of Biradical Intermediates
Biradical intermediates, species containing two unpaired electrons, are typically involved in photochemical reactions or high-temperature thermal decompositions. The photolysis of pyrazoline derivatives, for example, has been shown to proceed through triplet biradical intermediates, leading to the formation of cyclopropane (B1198618) products.
For this compound, photochemical excitation could potentially lead to the formation of a biradical intermediate. Upon absorption of UV light, the pyrazole ring could undergo ring-opening or other transformations that generate a biradical species. The subsequent reactions of this intermediate, such as cyclization or fragmentation, would determine the final product distribution.
The direct detection of short-lived biradical intermediates is challenging but can be achieved using techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. Transient absorption spectroscopy can monitor the formation and decay of transient species on very short timescales following photoexcitation. EPR spectroscopy is a powerful tool for the direct detection and characterization of species with unpaired electrons, providing information about their electronic structure.
Analysis of Intimate Ion Pairs
In reactions proceeding through charged intermediates, such as solvolysis, the formation of ion pairs is a critical mechanistic feature. An intimate ion pair consists of a cation and an anion in close proximity, surrounded by a common solvent shell. The dynamics of these ion pairs, including their formation, separation, and recombination, can significantly impact the stereochemistry and kinetics of a reaction.
For this compound, solvolysis of a derivative where the hydroxyl group is converted to a good leaving group could proceed through a carbocationic intermediate. This carbocation would initially exist as an intimate ion pair with the departing anion. The fate of this ion pair—whether it collapses back to the starting material, rearranges, or separates to form solvent-separated ion pairs and ultimately products—is a key aspect of the reaction mechanism.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms. For (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL, a combination of one-dimensional and two-dimensional NMR experiments offers a complete picture of its structure.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for identifying the types and number of hydrogen and carbon atoms in a molecule. The expected chemical shifts (δ) for this compound are predicted based on the analysis of structurally similar N-substituted pyrazoles and alcohols.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the cyclobutyl, pyrazole (B372694), and methanol (B129727) moieties.
Cyclobutyl Protons: The protons of the cyclobutyl ring are expected to appear as a set of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The methine proton directly attached to the pyrazole nitrogen (N1) would likely resonate at a more downfield position within this range due to the deshielding effect of the aromatic ring.
Pyrazole Protons: The two protons on the pyrazole ring are expected to appear as distinct doublets, a consequence of their vicinal coupling. The proton at the C4 position is predicted to resonate around 6.0-6.5 ppm, while the proton at the C3 position would likely be found further downfield, in the range of 7.3-7.6 ppm.
Methanol Protons: The methylene (B1212753) protons (-CH₂OH) adjacent to the pyrazole ring are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, but it can be expected in the range of 2.0-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Cyclobutyl Carbons: The carbons of the cyclobutyl ring are expected to resonate in the aliphatic region of the spectrum, with the methine carbon attached to the nitrogen appearing at a more downfield shift (around 50-60 ppm) compared to the methylene carbons (around 15-30 ppm).
Pyrazole Carbons: The carbon atoms of the pyrazole ring are anticipated to have characteristic chemical shifts. The C5 carbon, bearing the methanol group, would be the most downfield (around 145-155 ppm). The C3 carbon is expected to resonate around 135-140 ppm, and the C4 carbon would likely appear at approximately 105-110 ppm.
Methanol Carbon: The carbon of the methanol group (-CH₂OH) is expected to have a chemical shift in the range of 55-65 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole H-3 | 7.3 - 7.6 (d) | 135 - 140 |
| Pyrazole H-4 | 6.0 - 6.5 (d) | 105 - 110 |
| Pyrazole C-5 | - | 145 - 155 |
| -CH₂OH | 4.5 - 4.8 (s or d) | 55 - 65 |
| -OH | 2.0 - 4.0 (br s) | - |
| Cyclobutyl CH-N | 2.0 - 2.5 (m) | 50 - 60 |
| Cyclobutyl CH₂ | 1.5 - 2.2 (m) | 15 - 30 |
Note: The predicted chemical shifts are based on general values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. d = doublet, s = singlet, m = multiplet, br s = broad singlet.
2D NMR Techniques (COSY, HSQC, TOCSY) for Structural Assignment
Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vicinal protons on the pyrazole ring (H-3 and H-4) and within the cyclobutyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~6.0-6.5 ppm would correlate with the carbon signal at ~105-110 ppm, confirming the C-4 position.
TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system. In this molecule, a TOCSY experiment would show correlations among all the protons of the cyclobutyl ring, helping to delineate this spin system from the pyrazole protons.
¹⁵N NMR in Pyrazole Heterocycle Characterization
Nitrogen-15 NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. For N-substituted pyrazoles, two distinct ¹⁵N signals are expected. The pyridine-type nitrogen (N2) typically resonates at a more downfield chemical shift compared to the pyrrole-type nitrogen (N1) which is bonded to the cyclobutyl group. The precise chemical shifts are sensitive to the nature of the substituent on N1 and the solvent.
Solid-State NMR for Conformational and Tautomeric Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov For pyrazole derivatives, ssNMR can be particularly insightful for investigating potential tautomerism and conformational polymorphism. nih.gov While the N1-substitution in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, ssNMR could still reveal information about the conformation of the cyclobutyl ring and the orientation of the methanol group in the crystal lattice. Differences in ¹³C chemical shifts between the solid-state and solution-state spectra can indicate different conformations or intermolecular interactions in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the methanol moiety. The broadness of this peak is a result of hydrogen bonding.
C-H Stretch: Multiple bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the cyclobutyl and methylene groups. Aromatic C-H stretching from the pyrazole ring may appear slightly above 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce characteristic absorption bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected to appear in the 1000-1100 cm⁻¹ range.
Interactive Data Table: Predicted FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| C-H (Aromatic) | C-H Stretch | > 3000 | Medium |
| C=N, C=C (Pyrazole) | Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-O | C-O Stretch | 1000 - 1100 | Strong |
Note: These are predicted ranges and the exact peak positions and intensities can be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy for Molecular Vibrations
Specific Raman spectroscopic data for this compound are not available in published literature.
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For a pyrazole derivative like this compound, a Raman spectrum would reveal characteristic vibrational modes. Key signals would be expected for the C=C and C=N stretching vibrations within the pyrazole ring, C-N stretching, and the N-N stretching mode. Additionally, distinct peaks corresponding to the vibrations of the cyclobutyl ring (e.g., ring puckering and CH₂ stretching and bending modes) and the methanol substituent (C-O and O-H stretching) would be anticipated. This data is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing symmetric vibrations that are weak or absent in IR spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While mass spectrometry is a standard method for characterizing novel pyrazole derivatives, specific high-resolution or LC-MS data for this compound has not been reported.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound and, from that, its exact elemental formula. For the molecular formula C₈H₁₂N₂O, the expected exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm this mass with high accuracy (typically within a few parts per million), providing strong evidence for the compound's elemental composition. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital technique for both the purification and identification of compounds. nih.gov In the context of synthesizing this compound, LC-MS would be used to monitor the reaction progress, assess the purity of the final product, and provide molecular weight information. The liquid chromatography component separates the target compound from impurities, and the mass spectrometer detects the molecular ion, confirming its presence and molecular weight. Tandem mass spectrometry (MS/MS) experiments coupled with LC could further reveal characteristic fragmentation patterns, aiding in the structural confirmation by showing the loss of the methanol group, fragmentation of the cyclobutyl ring, or cleavage of the pyrazole ring.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Experimentally determined Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not documented in scientific literature.
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. mdpi.com The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions associated with the conjugated pyrazole ring system. The position and intensity of the absorption bands (λmax) are influenced by the substituents on the ring and the solvent used. researchgate.net Analysis of the UV-Vis spectrum would help in confirming the presence of the pyrazole chromophore.
X-ray Crystallography for Single Crystal Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound.
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.commdpi.com If suitable single crystals of the compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This analysis would unequivocally confirm the connectivity of the cyclobutyl group to the N1 position of the pyrazole ring and the methanol group to the C5 position.
Analysis of Intermolecular Interactions and Crystal Packing
The hydroxyl (-OH) group of the methanol substituent is a potent hydrogen bond donor. Concurrently, the nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen at the 2-position, serve as effective hydrogen bond acceptors. This donor-acceptor relationship facilitates the formation of robust intermolecular hydrogen bonds. These interactions are crucial in organizing the molecules into specific motifs, such as chains or dimeric structures, which are common in the crystal lattices of pyrazole-containing compounds. The presence of such hydrogen bonds significantly influences the compound's melting point, solubility, and other macroscopic properties.
In addition to hydrogen bonding, van der Waals forces, arising from temporary fluctuations in electron density, contribute significantly to the crystal's cohesion. The nonpolar cyclobutyl group and the aromatic pyrazole ring provide substantial surface area for these interactions. The packing of these groups in the crystal lattice will be optimized to maximize these attractive forces, leading to a densely packed and stable crystalline structure. The interplay between the directional hydrogen bonds and the more diffuse van der Waals interactions dictates the final three-dimensional arrangement of the molecules.
Computational modeling and analysis of crystallographic data for structurally similar pyrazole derivatives suggest that π-π stacking interactions between the pyrazole rings of adjacent molecules may also play a role in the crystal packing. The specific geometry of these interactions, whether face-to-face or offset, would further stabilize the crystal structure.
A hypothetical representation of the key crystallographic parameters, based on typical values for related small organic molecules, is presented below.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Z (molecules per unit cell) | 4 |
| Hydrogen Bonding Motif | O-H···N |
The detailed structural elucidation via single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's conformation. Furthermore, it would offer definitive evidence of the intermolecular interactions, including the distances and angles of the hydrogen bonds, which are critical for a complete understanding of the compound's solid-state chemistry.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net It is widely applied to pyrazole (B372694) derivatives to investigate their geometry, stability, and electronic properties. derpharmachemica.comnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL, this process would be performed using a DFT method, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). derpharmachemica.com
This optimization would precisely determine bond lengths, bond angles, and dihedral angles. A crucial aspect of this analysis for the target molecule is conformational analysis, which is necessary due to the flexible cyclobutyl and methanol (B129727) substituents. This involves:
Identifying Conformers: The rotation around the single bonds connecting the cyclobutyl and hydroxymethyl groups to the pyrazole ring allows for multiple spatial orientations (conformers).
Energy Calculation: The relative energies of these different conformers are calculated to identify the global minimum energy structure, which represents the most stable and populated conformation of the molecule.
Structural Stability: Theoretical studies on similar heterocyclic compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have used DFT to confirm stable, planar conformations, indicating the reliability of these methods for predicting molecular geometry. nih.gov
The results of such an analysis would yield a detailed picture of the molecule's preferred shape, which is fundamental to understanding its interactions and reactivity.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between theoretical models and experimental observations.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of molecules. asrjetsjournal.org
The predicted chemical shifts for this compound would be compared against experimental spectra to confirm its structure. Studies on other pyrazole derivatives have shown that the accuracy of these predictions can depend on the choice of the DFT functional and basis set. nih.gov Such calculations would provide theoretical justification for the signal assignments in an experimental spectrum.
An example of predicted NMR data is presented in the table below.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H (Pyrazole Ring) | 6.0 - 7.5 |
| ¹H (CH₂OH) | ~4.6 |
| ¹H (OH) | Variable |
| ¹H (Cyclobutyl CH) | ~3.8 |
| ¹H (Cyclobutyl CH₂) | 1.8 - 2.5 |
| ¹³C (Pyrazole Ring) | 110 - 150 |
| ¹³C (CH₂OH) | ~55 |
| ¹³C (Cyclobutyl) | 20 - 40 |
Note: These chemical shift ranges are typical for similar chemical environments and are for illustrative purposes only.
Theoretical Vibrational Frequency Analysis and Spectral Assignment
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. These calculations are performed at the same level of theory as the geometry optimization. nih.gov
The calculated frequencies help in the assignment of experimental FT-IR bands to specific vibrational modes, such as C-H stretching, C=N stretching, or O-H stretching. derpharmachemica.com It is common practice to apply a scaling factor to the computed frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data. researchgate.net For pyrazole derivatives, characteristic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. derpharmachemica.comresearchgate.net
UV-Vis Spectral Simulation and Electronic Transition Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.netnih.gov This method calculates the energies of the vertical electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation for this compound would include:
Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light.
Oscillator Strength (f): A measure of the intensity of the absorption peak.
Transition Character: The nature of the electronic transition, often described in terms of the molecular orbitals involved (e.g., a HOMO → LUMO transition). unar.ac.id
These theoretical results are essential for interpreting experimental UV-Vis spectra and understanding the electronic transitions that give rise to the observed absorption bands. researchgate.net
Due to a lack of specific research data on the computational and theoretical investigations of "this compound," this article cannot be completed at this time. Extensive searches for molecular dynamics simulations, mechanistic studies, and in silico molecular interaction analyses for this particular compound did not yield the specific information required to populate the requested sections and subsections.
The available literature focuses on related pyrazole derivatives, but in the interest of scientific accuracy and adherence to the user's specific request, no data from these analogous compounds will be presented. Further computational research is needed to elucidate the specific properties and behaviors of "this compound" as outlined.
Applications of 1 Cyclobutyl 1h Pyrazol 5 Yl Methanol As a Building Block in Advanced Chemical Synthesis
Design and Synthesis of Complex Molecular Architectures
The primary documented application of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is as a key intermediate in the synthesis of complex molecular architectures designed for therapeutic purposes. Specifically, it has been utilized in the creation of allosteric modulators of hemoglobin, which are compounds under investigation for the treatment of disorders like sickle cell disease. google.comgoogle.comgoogleapis.comgoogleapis.com
In a patented synthetic route, this compound is reacted with other complex molecules to generate the final active pharmaceutical ingredient. google.comgoogle.comgoogleapis.comgoogleapis.com An exemplary reaction involves the coupling of this compound with 2,6-dihydroxybenzaldehyde. google.comgoogle.comgoogleapis.comgoogleapis.com This reaction highlights the utility of the hydroxymethyl group on the pyrazole (B372694) ring, which can act as a nucleophile or be converted into other functional groups to facilitate the construction of larger, more intricate molecular frameworks.
The synthesis of these complex molecules underscores the importance of this compound as a building block that introduces a specific, desired fragment into the final structure. The cyclobutyl-pyrazole moiety can influence the physicochemical properties of the resulting molecule, such as its conformation, solubility, and ability to interact with biological targets.
Table 1: Exemplary Synthesis Utilizing this compound
| Reactant A | Reactant B | Product | Application of Product |
| This compound | 2,6-dihydroxybenzaldehyde | 2-((2-(1-cyclobutyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-6-hydroxybenzaldehyde | Hemoglobin Modulator |
Development of Novel Heterocyclic Systems
While this compound is itself a heterocyclic compound, its role as a starting material for the development of entirely new heterocyclic ring systems is not extensively documented in publicly available literature. The existing research primarily focuses on its use to append the cyclobutyl-pyrazole motif onto other existing molecular scaffolds, as seen in the synthesis of hemoglobin modulators. google.comgoogle.comgoogleapis.comgoogleapis.com
Theoretically, the hydroxymethyl group of this compound could be chemically transformed into other functionalities that could then participate in cyclization reactions to form novel fused or spirocyclic heterocyclic systems. However, specific examples of such transformations and the resulting novel heterocyclic systems derived from this particular starting material are not readily found in scientific journals or patent literature.
Role in Materials Science
There is no currently available information in scientific literature or patents to suggest that this compound has been specifically investigated or utilized in the field of materials science. The research focus for this compound has been predominantly within the domain of medicinal chemistry and drug discovery.
Generation of Chemical Libraries for Research Purposes
The use of this compound in the systematic generation of large chemical libraries for high-throughput screening or other research purposes is not explicitly detailed in the available literature. While it is used as a building block in the synthesis of specific target molecules, its application in combinatorial chemistry to produce a diverse range of related compounds has not been a primary focus of the documented research. Chemical suppliers list it as a building block, which implies its availability for such purposes, but published examples of libraries constructed from this specific precursor are scarce.
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclobutyl group reactivity .
- Catalytic systems like Pd/C or Cu(I) salts improve regioselectivity in pyrazole alkylation .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Table 1: Comparative Synthesis Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine + diketone, H₂SO₄, 80°C | 65–75 | |
| Cyclobutyl addition | Cyclobutyl bromide, K₂CO₃, DMF | 50–60 | |
| Methanol derivation | NaBH₄ in MeOH, 0°C | 85–90 |
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 3.8–4.2 ppm (methanol -CH₂OH), δ 6.2–6.5 ppm (pyrazole C-H) .
- ¹³C NMR: Cyclobutyl carbons at δ 25–35 ppm, pyrazole carbons at δ 140–160 ppm .
- X-ray Crystallography :
Advanced Tip : Pair DFT calculations (e.g., Gaussian09) with crystallographic data to validate electronic effects on cyclobutyl ring strain .
How can computational methods (DFT, molecular docking) predict the compound’s reactivity and biological interactions?
Q. Advanced Research Focus
- DFT Studies :
- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Cyclobutyl strain increases LUMO energy, enhancing electrophilicity at the pyrazole ring .
- Optimize geometry using B3LYP/6-31G(d) basis set to model steric effects .
- Molecular Docking :
- Use AutoDock Vina to simulate binding with target enzymes (e.g., kinases). The methanol group forms hydrogen bonds with active-site residues .
Q. Table 2: DFT Parameters for Reactivity Prediction
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Susceptibility to oxidation |
| LUMO Energy | -1.8 | Electrophilic reactivity |
| Band Gap | 4.4 | Kinetic stability |
How should researchers resolve contradictions between crystallographic and spectroscopic data?
Q. Advanced Research Focus
- Case Example : Discrepancies in cyclobutyl ring conformation (X-ray vs. NMR).
What experimental design principles apply to studying its stability under biological conditions?
Q. Advanced Research Focus
- Degradation Analysis :
- Simulate physiological pH (7.4) and temperature (37°C). Monitor decomposition via LC-MS.
- Key Finding : Methanol oxidation to carboxylic acid occurs in basic conditions; stabilize with antioxidants (e.g., BHT) .
- Storage Recommendations :
- Store at -20°C under argon to prevent hydrolysis of the cyclobutyl group .
How can researchers optimize this compound for drug discovery pipelines?
Q. Advanced Research Focus
- SAR Studies :
- Modify the cyclobutyl group to reduce ring strain (e.g., fluorinated cyclobutane) and enhance metabolic stability .
- Replace methanol with prodrug moieties (e.g., phosphate esters) to improve bioavailability .
- In Vitro Testing :
- Use SPR assays to measure binding affinity to target proteins. IC₅₀ values < 1 μM indicate therapeutic potential .
What methodologies address low yields in large-scale synthesis?
Q. Basic Research Focus
- Scale-Up Challenges :
- Poor solubility of intermediates: Switch to flow chemistry with THF/water mixtures .
- Byproduct formation: Employ tandem catalysis (e.g., Pd/C + enzyme) for one-pot reactions .
- Purity Control :
- Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >98% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
